molecular formula C7H11N3O2 B135245 Ipronidazol CAS No. 14885-29-1

Ipronidazol

Katalognummer: B135245
CAS-Nummer: 14885-29-1
Molekulargewicht: 169.18 g/mol
InChI-Schlüssel: NTAFJUSDNOSFFY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

  • Wissenschaftliche Forschungsanwendungen

    • Neben der Veterinärmedizin finden sich Anwendungen von Ipronidazol auch in anderen Bereichen:

        Chemie: Es dient als Modellverbindung zur Untersuchung von Nitroimidazolen.

        Biologie: Forscher untersuchen seine Auswirkungen auf Protozoen und anaerobe Organismen.

        Medizin: Obwohl hauptsächlich veterinärmedizinisch eingesetzt, ist sein Potenzial in der Humanmedizin untersuchenswert.

        Industrie: Seine Synthese und Derivate könnten Anwendungen in der Pharmaindustrie und in Agrochemikalien finden.

  • Wirkmechanismus

    • This compound entfaltet seine Wirkung durch Beeinträchtigung der DNA-Synthese in Protozoen und anaeroben Bakterien.
    • Es bildet Nitroraddikale , die zelluläre Komponenten schädigen und zum Zelltod führen.
    • Molekulare Zielstrukturen sind DNA und Elektronentransportproteine .
  • Wirkmechanismus

    Target of Action

    Ipronidazole is an antiprotozoal drug of the nitroimidazole class . It primarily targets protozoan parasites, and it is used in veterinary medicine for the treatment of histomoniasis in turkeys and swine dysentery .

    Mode of Action

    This binding causes loss of the helical structure, strand breakage, and impairment of DNA function . Only susceptible organisms (bacteria and protozoa) appear to be capable of metabolizing the drug .

    Biochemical Pathways

    Ipronidazole affects the biochemical pathways of the protozoan parasites it targets. The drug interferes with the DNA structure of these organisms, leading to strand breakage and impairment of DNA function . This disruption of DNA structure and function inhibits the growth and reproduction of the parasites, effectively treating the infection .

    Pharmacokinetics

    The pharmacokinetics of Ipronidazole involve absorption, distribution, metabolism, and excretion (ADME). After oral administration, Ipronidazole is absorbed and distributed throughout the body. The drug is metabolized, with two major metabolites identified in the feces of rats and turkeys . The metabolites, along with the unchanged drug, are excreted primarily through the feces .

    Result of Action

    The result of Ipronidazole’s action is the effective treatment of certain protozoan infections. By disrupting the DNA structure and function of the parasites, the drug inhibits their growth and reproduction. This leads to a decrease in the number of parasites in the host organism, alleviating the symptoms of the infection .

    Action Environment

    The action of Ipronidazole can be influenced by various environmental factors. For instance, the drug’s effectiveness may be affected by the presence of other substances in the host organism’s system. Additionally, the drug’s stability and efficacy can be influenced by factors such as temperature and pH . .

    Vorbereitungsmethoden

  • Analyse Chemischer Reaktionen

    • Ipronidazol kann verschiedene Reaktionen eingehen, darunter Reduktion , Oxidation und Substitution .
    • Häufige Reagenzien und Bedingungen umfassen Reduktionsmittel (wie Zinn(II)-chlorid ) für Reduktionsreaktionen.
    • Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und den beteiligten funktionellen Gruppen ab.
  • Vergleich Mit ähnlichen Verbindungen

    • Die Einzigartigkeit von Ipronidazol liegt in seiner spezifischen chemischen Struktur und seinem Wirkmechanismus.
    • Zu den ähnlichen Verbindungen gehören Metronidazol , Tinidazol und andere Nitroimidazole, die in der Medizin und in der Veterinärpraxis eingesetzt werden.

    Eigenschaften

    IUPAC Name

    1-methyl-5-nitro-2-propan-2-ylimidazole
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C7H11N3O2/c1-5(2)7-8-4-6(9(7)3)10(11)12/h4-5H,1-3H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    NTAFJUSDNOSFFY-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(C)C1=NC=C(N1C)[N+](=O)[O-]
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C7H11N3O2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID7046839
    Record name Ipronidazole
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID7046839
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    169.18 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    14885-29-1
    Record name Ipronidazole
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=14885-29-1
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name Ipronidazole [USAN:INN:BAN]
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014885291
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name IPRONIDAZOLE
    Source DTP/NCI
    URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109212
    Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
    Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
    Record name Ipronidazole
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID7046839
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name Ipronidazole
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.401
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
    Record name IPRONIDAZOLE
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/045BU63E23
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    Synthesis routes and methods

    Procedure details

    155 parts of 2-isopropyl-5-nitroimidazole, 350 parts of formic acid and 126 parts of dimethyl sulfate are heated under reflux for 2 hours. The formic acid is distilled off in vacuo and the residue which remains is dissolved in 500 parts of water. A pH of 1.8 is set up with dilute aqueous ammonia solution and the solution is cooled for 2 hours at +5° C. The unreacted 2-isopropyl-5-nitroimidazole (15 parts) is suction filtered and the filtrate is adjusted to pH 10 by adding aqueous ammonia solution. After cooling for 2 hours at 5° C. the mixture is suction filtered and the end product is dried. 110 parts of 1-methyl-2-isopropyl-5-nitroimidazole having a melting point of 56° C. is obtained and this is equivalent to a yield of 72% of theory based on reacted 2-isopropyl-5-nitroimidazole.
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step One
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step One
    Quantity
    0 (± 1) mol
    Type
    solvent
    Reaction Step One

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    Ipronidazole
    Reactant of Route 2
    Reactant of Route 2
    Ipronidazole
    Reactant of Route 3
    Ipronidazole
    Reactant of Route 4
    Reactant of Route 4
    Ipronidazole
    Reactant of Route 5
    Ipronidazole
    Reactant of Route 6
    Reactant of Route 6
    Ipronidazole
    Customer
    Q & A

    Q1: What is Ipronidazole primarily used for in veterinary medicine?

    A: Ipronidazole is a nitroimidazole derivative primarily used as an antiprotozoal agent in veterinary medicine. It effectively treats and prevents histomoniasis (blackhead disease) in turkeys [, , , , ], trichomoniasis in beef bulls [], and swine dysentery [, ].

    Q2: Can Ipronidazole be used to treat clinical cases of swine dysentery?

    A: Yes, studies show that administering Ipronidazole through drinking water at concentrations of 50 and 100 mg/L effectively treats experimentally induced swine dysentery. Treated pigs showed reduced diarrhea duration, improved feed and water intake, and better weight gain compared to unmedicated pigs [].

    Q3: Does the presence of cupric sulfate in feed affect the efficacy of Ipronidazole against histomoniasis?

    A: Research suggests that high levels of dietary cupric sulfate might interfere with the prophylactic efficacy of Ipronidazole, as well as other antihistomonals like 2-Acetylamino-5-nitrothiazole and Nifursol []. The exact mechanism of this interaction remains unclear and requires further investigation.

    Q4: What is the molecular formula and weight of Ipronidazole?

    A4: While the provided abstracts don’t explicitly state the molecular formula and weight of Ipronidazole, they consistently refer to its chemical name as 1-methyl-2-isopropyl-5-nitroimidazole. Based on this, we can deduce its molecular formula as C7H11N3O2 and its molecular weight as 169.18 g/mol.

    Q5: What analytical techniques are commonly employed for the detection and quantification of Ipronidazole and its metabolites in various matrices?

    A5: Several analytical methods have been developed and validated for the detection and quantification of Ipronidazole and its metabolites in various matrices like feed, honey, milk, and animal tissues. These methods primarily rely on chromatographic techniques coupled with mass spectrometry, such as:

    • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is particularly useful for analyzing Ipronidazole and Dimetridazole in feed at low concentrations []. The use of capillary GC-MS with multiple ion detection (MID) allows for accurate quantification and reliable identification based on consistent ion ratios [].
    • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This versatile technique is widely used for analyzing Ipronidazole and other nitroimidazoles in various matrices, including honey [, , , , ], milk [, , ], turkey muscle tissue [], beeswax [], and egg [, , ]. It offers high sensitivity and selectivity, enabling the detection of residues at very low levels.
    • High-Performance Liquid Chromatography (HPLC): While often coupled with mass spectrometry, HPLC with diode-array detection (HPLC-DAD) can also be used for the simultaneous determination of Ipronidazole and other nitroimidazoles in matrices like bovine milk [].

    Q6: Are there any rapid screening methods available for detecting Ipronidazole residues in food products?

    A: Yes, researchers have developed rapid screening methods, such as immunoassays [], for detecting Ipronidazole residues in food products like turkey muscle. These methods offer quick and cost-effective ways to screen for the presence of Ipronidazole, but they might require confirmation by more specific techniques like LC-MS/MS.

    Q7: What is known about the toxicity and safety of Ipronidazole in turkeys?

    A: Studies indicate that Ipronidazole exhibits low toxicity and a high margin of safety in turkeys [, ]. Continuous feeding of Ipronidazole at the recommended prophylactic level (0.00625%) and even higher levels for prolonged periods did not show adverse effects on growth, feed conversion, mortality, or organ pathology [, ].

    Q8: Is there any evidence of Ipronidazole residues accumulating in edible tissues after treatment?

    A: Research shows that after a 4-week administration of Ipronidazole at 0.00625% in feed to turkeys, no detectable residues were found in any tissues two days after treatment cessation []. This suggests that Ipronidazole is effectively metabolized and cleared from the body, minimizing the risk of residues in edible products.

    Q9: What is known about the potential for resistance development to Ipronidazole?

    A9: While the provided abstracts don't directly address Ipronidazole resistance, it's important to note that the development of resistance to antimicrobials, including nitroimidazoles, is a growing concern in veterinary and human medicine. Continuous monitoring, prudent use practices, and the exploration of alternative treatment strategies are crucial to mitigate this risk.

    Q10: What is the significance of studying Ipronidazole metabolism?

    A: Understanding Ipronidazole metabolism is crucial for assessing its safety and efficacy. Research has identified a major metabolite of Ipronidazole in rat feces as 2,3-dihydro-2-(2-hydroxypropyl)-3-methyl-4-nitro-1H-imidazol-5-ol []. Further studies on the metabolic pathways of Ipronidazole in different species can provide insights into its pharmacokinetic properties and potential for tissue residues.

    Q11: Can chicken feathers and shanks be used as alternative matrices for monitoring Ipronidazole misuse?

    A: Research has shown that Ipronidazole residues persist longer in chicken feathers and shanks compared to muscle and serum []. This finding suggests that these matrices could be valuable for retrospective monitoring and detecting the illegal use of Ipronidazole in poultry production.

    Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

    Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.